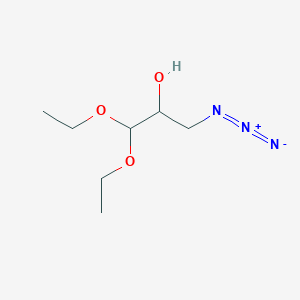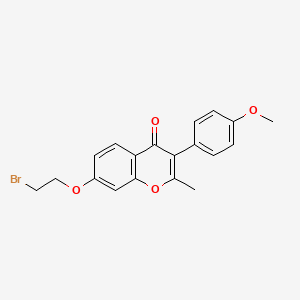![molecular formula C18H15Cl2N3O4S2 B2791729 N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 896675-75-5](/img/structure/B2791729.png)
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DCB-M or DCBMT and is a synthetic molecule that belongs to the class of benzamide compounds.
Mécanisme D'action
The mechanism of action of DCB-M involves the inhibition of the protein kinase CK2, which plays a crucial role in the regulation of various cellular processes, including cell growth and proliferation. DCB-M binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
DCB-M has been found to have several biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. DCB-M has also been found to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastasis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DCB-M in lab experiments is its potent anti-cancer activity against a wide range of cancer cell lines. It is also relatively easy to synthesize and has good stability under physiological conditions. However, one of the limitations of using DCB-M is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on DCB-M. One potential area of research is the development of more potent and selective CK2 inhibitors based on the structure of DCB-M. Another area of research is the investigation of the potential use of DCB-M in combination with other anti-cancer drugs to enhance its efficacy. Additionally, the development of more efficient methods for the delivery of DCB-M in vivo could also be an area of future research.
Conclusion:
In conclusion, N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic compound that has shown promising anti-cancer activity in various cancer cell lines. Its mechanism of action involves the inhibition of the protein kinase CK2, which plays a crucial role in the regulation of cellular processes. DCB-M has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves a multi-step process that includes the reaction of 4,5-dichlorobenzo[d]thiazole with morpholinosulfonyl chloride in the presence of a base. The resulting product is then reacted with 4-aminobenzamide to yield the final product, DCB-M.
Applications De Recherche Scientifique
DCB-M has been extensively studied for its potential applications in the field of cancer research. It has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. DCB-M has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O4S2/c19-13-5-6-14-16(15(13)20)21-18(28-14)22-17(24)11-1-3-12(4-2-11)29(25,26)23-7-9-27-10-8-23/h1-6H,7-10H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRRSUGCVNSNRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC(=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2791647.png)


![4-cyano-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2791653.png)


![Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate](/img/structure/B2791656.png)



![(Z)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2791663.png)
![3-[3-Aminopropyl(hydroxy)phosphoryl]-2-methylpropanoic acid](/img/structure/B2791664.png)
![[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2791668.png)